molecular formula C8H7N3O2 B12096770 7-Methyl-1,2,4-benzotriazin-3-ol 1-Oxide CAS No. 27446-11-3

7-Methyl-1,2,4-benzotriazin-3-ol 1-Oxide

Cat. No.: B12096770
CAS No.: 27446-11-3
M. Wt: 177.16 g/mol
InChI Key: ZIXXPAQWEILDOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methyl-1,2,4-benzotriazin-3-ol 1-Oxide is a chemical compound known for its role as an intermediate in the synthesis of various pharmaceuticals, including non-steroidal anti-inflammatory drugs like Azapropazone . This compound is characterized by its unique structure, which includes a benzotriazine ring substituted with a methyl group and an oxide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-1,2,4-benzotriazin-3-ol 1-Oxide typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of substituted anilines with nitrous acid, followed by oxidation to introduce the oxide functional group . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch processes where the reaction parameters are optimized for maximum yield and efficiency. The use of continuous flow reactors and automated systems can further enhance the production process, ensuring consistent quality and reducing the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-1,2,4-benzotriazin-3-ol 1-Oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides, while reduction can produce amines or other reduced forms of the compound .

Scientific Research Applications

7-Methyl-1,2,4-benzotriazin-3-ol 1-Oxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 7-Methyl-1,2,4-benzotriazin-3-ol 1-Oxide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. This mechanism is particularly relevant in its role as an intermediate in drug synthesis, where it contributes to the pharmacological properties of the final product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methyl-1,2,4-benzotriazin-3-ol 1-Oxide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various applications, particularly in pharmaceutical synthesis, where it contributes to the development of drugs with specific therapeutic effects .

Properties

CAS No.

27446-11-3

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

7-methyl-1-oxido-2H-1,2,4-benzotriazin-1-ium-3-one

InChI

InChI=1S/C8H7N3O2/c1-5-2-3-6-7(4-5)11(13)10-8(12)9-6/h2-4H,1H3,(H,9,10,12)

InChI Key

ZIXXPAQWEILDOX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=[N+](NC(=O)N=C2C=C1)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.